molecular formula C17H15ClN4O2 B10898920 1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10898920
M. Wt: 342.8 g/mol
InChI Key: SYFDVOLQGCQHOV-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a chlorophenoxy group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 5-methyl-2-pyridylhydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from its bromine or fluorine analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-12-6-7-16(19-10-12)20-17(23)14-8-9-22(21-14)11-24-15-5-3-2-4-13(15)18/h2-10H,11H2,1H3,(H,19,20,23)

InChI Key

SYFDVOLQGCQHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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